Mettl1-wdr4-IN-2
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Overview
Description
Mettl1-wdr4-IN-2 is a selective inhibitor of the methyltransferase-like protein 1 (METTL1) and WD repeat domain 4 (WDR4) complex. This compound has shown significant selectivity with an IC50 value of 41 μM. It is primarily used in scientific research to study the role of METTL1 and WDR4 in various biological processes, including RNA modifications and cancer development .
Preparation Methods
The synthesis of Mettl1-wdr4-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.
Chemical Reactions Analysis
Mettl1-wdr4-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Mettl1-wdr4-IN-2 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of the METTL1-WDR4 complex.
Biology: It is used to investigate the role of METTL1 and WDR4 in RNA modifications and gene expression.
Medicine: It is used to study the potential therapeutic applications of inhibiting METTL1 and WDR4 in cancer treatment.
Industry: It is used in the development of new drugs and therapeutic agents targeting the METTL1-WDR4 complex
Mechanism of Action
Mettl1-wdr4-IN-2 exerts its effects by inhibiting the activity of the METTL1-WDR4 complex. This complex is responsible for the methylation of RNA, which plays a crucial role in gene expression and cellular function. By inhibiting this complex, this compound disrupts the methylation process, leading to changes in gene expression and cellular function. The molecular targets of this compound include the METTL1 and WDR4 proteins, and the pathways involved include RNA methylation and gene expression regulation .
Comparison with Similar Compounds
Mettl1-wdr4-IN-2 is unique in its selectivity for the METTL1-WDR4 complex. Similar compounds include:
METTL3-14 Inhibitors: These compounds inhibit the METTL3-14 complex and have different selectivity profiles compared to this compound.
METTL16 Inhibitors: These compounds inhibit the METTL16 protein and have different mechanisms of action compared to this compound
Properties
Molecular Formula |
C24H23N5O6S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanylmethyl]-5-(4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C24H23N5O6S/c25-21-18-22(27-10-26-21)29(11-28-18)23-20(32)19(31)17(35-23)9-36-8-12-5-14(7-15(6-12)24(33)34)13-1-3-16(30)4-2-13/h1-7,10-11,17,19-20,23,30-32H,8-9H2,(H,33,34)(H2,25,26,27)/t17-,19?,20+,23-/m1/s1 |
InChI Key |
PZWOIOSYCOECFR-NWYAXVINSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CSC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O |
Origin of Product |
United States |
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